Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that features a quinoline moiety linked to a piperidine ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate alkylating agent to form the quinolin-8-yloxy intermediate.
Piperidine Derivative Formation: The quinolin-8-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Coupling with Benzoate Ester: Finally, the piperidine derivative is coupled with methyl 4-carbonylbenzoate under conditions that facilitate ester formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Benzoate Esters: Methyl benzoate and other ester derivatives.
Uniqueness
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is unique due to its combination of a quinoline moiety, a piperidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
methyl 4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-23(27)18-9-7-17(8-10-18)22(26)25-14-11-19(12-15-25)29-20-6-2-4-16-5-3-13-24-21(16)20/h2-10,13,19H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUIQJGIFCCPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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